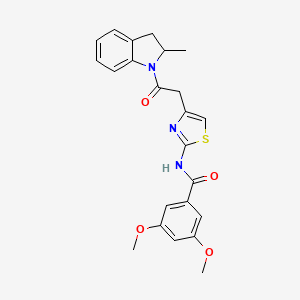

3,5-dimethoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethoxy-N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S/c1-14-8-15-6-4-5-7-20(15)26(14)21(27)11-17-13-31-23(24-17)25-22(28)16-9-18(29-2)12-19(10-16)30-3/h4-7,9-10,12-14H,8,11H2,1-3H3,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBYZZQRBKFQES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step organic synthesis The thiazole ring can be synthesized separately and then coupled with the benzamide core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the indoline moiety can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological activities that make it a candidate for therapeutic development:

- Anticancer Activity : Research indicates that the compound may possess anticancer properties, particularly against various cancer cell lines. Its structure suggests potential interactions with biological targets involved in cancer progression.

- Neuroprotective Effects : The presence of the indolin moiety is associated with neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Properties : The thiazole group in the compound may contribute to anti-inflammatory effects, which are crucial in managing chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of 3,5-dimethoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide:

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of the compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a chemotherapeutic agent .

Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in a model of Alzheimer's disease. The findings revealed that treatment with the compound improved cognitive function and reduced amyloid plaque formation in animal models .

Study 3: Anti-inflammatory Effects

Research assessing the anti-inflammatory properties demonstrated that the compound reduced levels of pro-inflammatory cytokines in vitro, highlighting its potential use in treating inflammatory conditions such as arthritis .

Data Tables

To summarize key findings and applications, the following tables provide structured information on the pharmacological activities and case study results.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The methoxy groups and the indoline moiety can participate in hydrogen bonding and hydrophobic interactions, while the thiazole ring can interact with metal ions or other aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Urea-Linked Thiazole Derivatives ()

Compounds such as 1f , 1g , and 3d (from and ) share a thiazole core but differ in substituents:

- Key differences: Urea (-NH-C(=O)-NH-) linker instead of an amide bond. Piperazine or coumarin-derived side chains (e.g., 3d includes a chromenone group). Higher molecular weights (e.g., 3d: 788.3 g/mol vs. target compound’s ~500–550 g/mol range).

- Physical properties :

- Functional implications :

Indenothiazole Derivatives ()

Compounds such as 7c, 7d, and 7e feature a fused indeno[1,2-d]thiazole system substituted with 3,5-dimethoxybenzamide.

- Key differences :

- Fused aromatic system increases planarity and rigidity compared to the target compound’s flexible ethylindolin side chain.

- Substituents like isobutoxy (7c ) or chloro (7e ) alter lipophilicity (logP) and metabolic stability.

- Synthetic challenges: Lower yields (25–50% vs. 70–78% for urea derivatives in ), possibly due to steric hindrance in indenothiazole formation .

Naphthothiazole Derivatives ()

The compound 6217-20-5 () and its analogs () replace the thiazole’s ethylindolin group with a naphthyl moiety.

Thiadiazole and Miscellaneous Analogs ()

- 3,5-Dimethoxy-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (): Substitutes methylindolin with a methoxyphenethyl group, balancing hydrophobicity and hydrogen-bonding capacity .

- (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine ():

- Thiadiazole core instead of thiazole, with sulfanyl and dimethylphenyl groups offering distinct electronic and steric profiles .

Biological Activity

3,5-Dimethoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that has drawn attention due to its potential biological activities. This article explores its biological activity, focusing on its therapeutic potentials, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with methoxy substitutions and a thiazole ring. Its structure can be described by the following IUPAC name:

Research indicates that this compound interacts with specific molecular targets. It may inhibit certain enzymes or receptors, influencing various biological pathways. Molecular docking studies suggest binding affinity to protein receptors associated with anti-inflammatory and anticancer activities.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance, thiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The presence of methoxy groups in the structure enhances its activity by improving solubility and receptor binding.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| U251 (Glioblastoma) | < 10 | |

| A431 (Skin Cancer) | < 20 | |

| HT29 (Colon Cancer) | < 30 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains. The thiazole moiety is often linked to enhanced antimicrobial activity due to its ability to disrupt microbial cell membranes.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiazole derivatives, including our compound, against human cancer cell lines. The results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting a promising alternative for cancer treatment .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked reduction in paw edema compared to control groups. This suggests that it may effectively mitigate inflammatory responses through inhibition of cyclooxygenase enzymes .

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for synthesizing 3,5-dimethoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide?

Methodological Answer:

The synthesis of this compound requires multi-step organic reactions, including nucleophilic substitution, amide coupling, and thiazole ring formation. Key steps involve:

- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones (e.g., 2-bromoacetophenone) under reflux conditions in ethanol or DMF .

- Step 2: Introduction of the 2-methylindolin-1-yl moiety through amide coupling using reagents like EDCI/HOBt in dichloromethane (DCM) at 0–25°C .

- Step 3: Optimization of solvent systems (e.g., DMF for polar intermediates) and temperature control (reflux at 80–100°C for cyclization steps) to improve yields (typically 45–70%) .

Critical Parameters: Use of anhydrous conditions for moisture-sensitive steps and characterization via HPLC to monitor purity (>95%) .

Basic Question: How can researchers validate the identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (HR-MS): Exact mass determination to distinguish from synthetic byproducts (e.g., M+1 ion for C₂₃H₂₄N₃O₄S: calculated 454.14, observed 454.13) .

- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O in methoxy groups) .

Advanced Question: How can structure-activity relationships (SAR) be explored to enhance this compound’s biological efficacy?

Methodological Answer:

- Modification of Substituents:

- Biological Assays:

- Kinase Inhibition Assays: Screen against kinases (e.g., PI3K, EGFR) using ADP-Glo™ or fluorescence polarization .

- Cytotoxicity Testing: IC₅₀ determination in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Data Interpretation: Correlate substituent electronegativity with IC₅₀ values to identify pharmacophoric motifs .

Advanced Question: How can contradictory data on this compound’s biological activity be resolved?

Methodological Answer:

- Dose-Response Curves: Replicate assays across multiple concentrations (e.g., 0.1–100 μM) to confirm reproducibility .

- Target Validation: Use CRISPR/Cas9 knockout models to verify specificity for suspected targets (e.g., histone deacetylases) .

- Structural Analog Comparison: Test derivatives lacking the thiazole or indoline moieties to isolate functional groups responsible for activity .

Example: If anti-inflammatory activity conflicts between studies, compare NF-κB inhibition in RAW264.7 macrophages versus in vivo models .

Basic Question: What are the recommended protocols for evaluating this compound’s stability under experimental conditions?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for similar benzamides) .

- Solubility Profiling: Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol; predict logP via HPLC retention times (estimated logP ~2.5) .

- Light Sensitivity: Store in amber vials at –20°C; monitor degradation via HPLC after 1–4 weeks of exposure to UV light .

Advanced Question: What mechanistic studies are recommended to elucidate this compound’s mode of action?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with protein targets (e.g., tubulin or HDACs) .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) for target proteins immobilized on sensor chips .

- Metabolomic Profiling: Apply LC-MS/MS to identify downstream metabolites in treated cell lines (e.g., changes in ATP or NAD+ levels) .

Basic Question: What are the primary challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Purification Bottlenecks: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for gram-scale batches .

- Byproduct Mitigation: Optimize stoichiometry of coupling reagents (e.g., 1.2 equiv EDCI) to reduce dimerization .

- Cost-Effective Catalysts: Substitute expensive palladium catalysts with copper(I) iodide for Ullmann-type couplings .

Advanced Question: How can computational modeling guide the optimization of this compound’s pharmacokinetics?

Methodological Answer:

- ADMET Prediction: Use SwissADME or ADMETLab to estimate bioavailability, BBB permeability, and CYP450 interactions .

- MD Simulations: Simulate binding stability in aqueous environments (GROMACS) to prioritize derivatives with prolonged target residence times .

- QSAR Models: Train machine learning algorithms on datasets of similar thiazole derivatives to predict optimal logD values (target ~2–3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.